3-Bromo-2-coumaranone
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-2-coumaranone and its derivatives involves various strategies, including palladium-catalyzed transformations and reactions utilizing bromoacetyl coumarins as key intermediates. For instance, a notable method involves converting 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis, which involves C-C bond formation via C-H activation and C-O bond formation through 2H-coumarin-to-benzofuran ring contraction (Galvani et al., 2017). Another approach highlighted the synthesis of 6-Bromo-2-isopropylidenecoumaranone as a potential intermediate for natural products, showcasing a sequence involving 3-bromosalicylaldehyde and chloroacetone (Pergomet et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-coumaranone derivatives has been elucidated through various spectroscopic and crystallographic techniques, revealing insights into their geometrical and electronic properties. The structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, for example, was analyzed by NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, providing detailed information on its monoclinic system (Kulai et al., 2016).
Chemical Reactions and Properties
3-Bromo-2-coumaranone undergoes various chemical reactions, serving as a precursor for the synthesis of a wide range of heterocyclic systems. A comprehensive review has discussed its applications as a versatile building block in the preparation of thiophenes, imidazoles, pyrazoles, and more, highlighting its role in the synthesis of critical polyfunctionalized heterocyclic systems (Abdou et al., 2021).
Physical Properties Analysis
The synthesis and study of 3-Bromo-2-coumaranone derivatives have also contributed to understanding their physical properties, including photophysical characteristics. The analysis of these properties is crucial for their application in materials science and photophysics (Galvani et al., 2017).
Chemical Properties Analysis
3-Bromo-2-coumaranone and its derivatives exhibit a range of chemical properties, including reactivity under various catalytic conditions and transformations into complex heterocyclic structures. Their chemical behavior is pivotal in the synthesis of naturally occurring compounds and the development of new synthetic methodologies (Pergomet et al., 2016).
Scientific Research Applications
Versatile Building Blocks in Chemistry
3-(Bromoacetyl)coumarins, related to 3-Bromo-2-coumaranone, are versatile building blocks for various heterocyclic systems. They have potential applications in analytical chemistry, fluorescent sensors, and biological applications (Abdou et al., 2021).
Synthesis of Natural Products
They can be used in the synthesis of natural products like TMC 120-B and pseudodeflectusin (Pergomet, Kaufman, & Bracca, 2016).
Potential Treatments for Neurological Disorders
3-coumaranone derivatives show potential as selective inhibitors of monoamine oxidase B (MAO-B). This is significant for potential treatments of disorders like Parkinson's and Alzheimer's diseases (Van Dyk et al., 2015).
Synthesis of Functionalized 3-Bromocoumarins
They can be synthesized in a one-pot three-component reaction, meeting the demand for large combinatorial chemical libraries based on the coumarin scaffold (Audisio et al., 2010).
Design of Chemiluminescent Probes
Their study using mass spectrometry helps in the design of chemiluminescent probes (Safronov et al., 2021).
Chemical Energetics and Stability
The enthalpies of formation of 2-coumaranone and 3-coumaranone support predictions of their relative stability and the importance of stabilizing electronic intramolecular interactions (Sousa et al., 2013).
Potential Bioanalytical Applications
2-coumaranone chemiluminescence involves superoxide radical anions and a single electron transfer step, suggesting potential for designing new 2-coumaranone derivatives with superior emission characteristics for bioanalytical applications (Schramm et al., 2017).
Inhibitory Activity in Biochemistry
New coumarin and 3coumaranone derivatives show dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with implications for enzyme inhibition and no significant antioxidant activity (Alipour et al., 2013).
Potential in Cancer Treatment
Some derivatives, like 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, show potential as new anticancer agents by inhibiting cancer cell invasion and tumor growth in vivo (Kempen et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-bromo-3H-1-benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSVEBOOHMKMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393057 | |
Record name | 3-Bromo-2-coumaranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-coumaranone | |
CAS RN |
115035-43-3 | |
Record name | 3-Bromo-2-coumaranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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